molecular formula C24H29ClN4O3S B2893281 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 476439-29-9

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2893281
CAS No.: 476439-29-9
M. Wt: 489.03
InChI Key: CQSLFJDGKCECEC-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of structural elements This compound includes an adamantane moiety, a triazole ring, and a chlorophenyl group, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Adamantane Moiety: The adamantane group can be introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with a suitable electrophile.

    Attachment of the Chlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the chlorophenyl group to the triazole ring.

    Formation of the Final Product: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral, anticancer, or antimicrobial agent.

    Materials Science: The adamantane moiety provides rigidity and stability, making the compound useful in the development of advanced materials and polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its diverse functional groups.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, while the adamantane moiety can enhance binding affinity and stability. The chlorophenyl group may contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate
  • 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]amino}methyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Uniqueness

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate stands out due to its combination of an adamantane moiety, a triazole ring, and a chlorophenyl group. This unique structure provides a balance of rigidity, stability, and functional diversity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-4-18(25)9-19)13-26-22(31)24-10-15-6-16(11-24)8-17(7-15)12-24/h3-5,9,15-17H,2,6-8,10-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSLFJDGKCECEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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